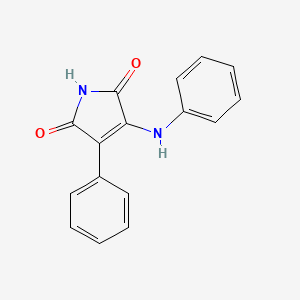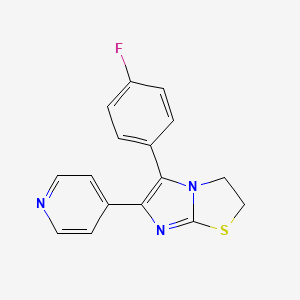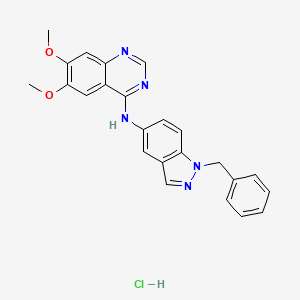![molecular formula C28H25N3O2S B10755623 4-[5-(6-Methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfinylphenyl)imidazol-4-yl]pyridine](/img/structure/B10755623.png)
4-[5-(6-Methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfinylphenyl)imidazol-4-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(6-Methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfinylphenyl)imidazol-4-yl]pyridine is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes: SB-630812 can be synthesized through several routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions.
Industrial Production: Industrial-scale production methods typically involve optimized synthetic protocols, purification steps, and quality control measures. These processes ensure consistent yield and purity for commercial use.
Chemical Reactions Analysis
Reactivity: SB-630812 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with strong oxidizing agents to form corresponding oxides.
Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO), sodium borohydride (NaBH), and acetic anhydride (AcO) are commonly employed. Reaction conditions vary based on the desired product.
Major Products: Depending on the reaction type, SB-630812 can yield different products, such as N-oxides or substituted derivatives.
Scientific Research Applications
Chemistry: SB-630812 serves as a versatile building block in organic synthesis, contributing to the development of novel compounds.
Biology: Researchers explore its interactions with biological macromolecules, including enzymes and receptors.
Medicine: SB-630812 shows promise in drug discovery, particularly as a lead compound for developing therapeutic agents.
Industry: Its applications extend to materials science, where it contributes to the design of functional materials.
Mechanism of Action
- SB-630812’s effects result from its interaction with specific molecular targets. For instance, it may modulate enzyme activity or receptor signaling pathways.
- Further studies are ongoing to elucidate its precise mechanism, including binding sites and downstream effects.
Comparison with Similar Compounds
- SB-630812 shares similarities with related compounds, such as analogs or derivatives. its unique structural features set it apart.
- Similar compounds include XYZ-123456 and ABC-789012, which exhibit comparable reactivity patterns but differ in specific functionalities.
Properties
Molecular Formula |
C28H25N3O2S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
4-[5-(6-methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfinylphenyl)imidazol-4-yl]pyridine |
InChI |
InChI=1S/C28H25N3O2S/c1-18-15-24(34(4)32)9-10-25(18)28-30-26(19-11-13-29-14-12-19)27(31(28)2)22-6-5-21-17-23(33-3)8-7-20(21)16-22/h5-17H,1-4H3 |
InChI Key |
BARYYLFEOIUPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)C)C2=NC(=C(N2C)C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,4-Diethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755544.png)
![6-(4-Fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride](/img/structure/B10755550.png)
![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-{6-[(1-methylpiperidin-4-yl)methoxy]-1H-1,3-benzodiazol-1-yl}thiophene-2-carboxamide](/img/structure/B10755555.png)


![N-[6-(4-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10755576.png)
![4-[1-ethyl-7-(piperazin-1-ylcarbonyl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B10755583.png)

![N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B10755597.png)
![N-[6-(2,5-difluorophenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10755608.png)
![4-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755618.png)
![N-[6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B10755622.png)
![N-(5-bromo-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B10755628.png)
![N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-2-(1-ethylpiperidin-4-yl)acetamide](/img/structure/B10755636.png)
